1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) and sodium hydroxide (NaOH) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the fluoroethyl and isopropyl groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
- 1-(2-fluoroethyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Uniqueness
1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H20FN5/c1-10(2)19-9-12(7-16-19)6-15-13-8-17-18(5-4-14)11(13)3/h7-10,15H,4-6H2,1-3H3 |
InChI Key |
HMHJHAITLWVNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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